Cas no 69628-75-7 (1-(1-Phenylethyl)piperazine)

1-(1-Phenylethyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(1-Phenylethyl)piperazine
- Piperazine,1-(1-phenylethyl)-
- BB 0221280
- 436099-96-6
- FT-0648584
- 773848-51-4
- Piperazine, 1-(1-phenylethyl)-
- Piperazine,1-(1-phenylethyl)-, hydrochloride (1:1)
- AKOS016341369
- A9797
- 1-(alpha-methyl benzyl)-piperazine
- FT-0706442
- 4-Hexanoxylresorcinol
- [1-(Piperazin-1-yl)ethyl]benzene
- HMS1681K06
- AKOS000300793
- EINECS 274-057-7
- MFCD00040738
- 1-(1-Phenyl-ethyl)-piperazine
- TS-02685
- 69628-75-7
- DTXSID50989730
- 1-(1-phenylethyl)piperazine, AldrichCPR
- A836571
- 1-(1-phenylethyl)piperizine
- NS00061972
- FT-0604321
- EN300-342306
- PYBNQKSXWAIBKN-UHFFFAOYSA-N
- FT-0604323
- 1-(1-Phenylethyl)-piperazine
- SCHEMBL42790
- 1-[(1R)-Phenylethyl]piperazine
- 1-(1-phenylethyl) piperizine
- CS-0275232
- DB-017022
- DTXCID80893654
- A10195
-
- MDL: MFCD00040738
- インチ: InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3
- InChIKey: PYBNQKSXWAIBKN-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 190.146998583g/mol
- どういたいしつりょう: 190.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 15.3Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: >1.006 g/mL at 20 °C(lit.)
- ふってん: 276 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.5430(lit.)
1-(1-Phenylethyl)piperazine セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:UN 2922 8/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 22-34-20/21/22
- セキュリティの説明: 26-36/37/39-45-24/25-23
- 福カードFコード:10-34
-
危険物標識:
1-(1-Phenylethyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B521348-500mg |
1-(1-Phenylethyl)piperazine |
69628-75-7 | 500mg |
$ 95.00 | 2022-06-07 | ||
Cooke Chemical | LN7068051-5G |
1-(1-Phenylethyl)piperazine |
69628-75-7 | 97.5% | 5g |
RMB 666.40 | 2025-02-21 | |
Key Organics Ltd | TS-02685-50MG |
1-(1-Phenylethyl)piperazine |
69628-75-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Apollo Scientific | OR6850-1g |
1-(1-Phenylethyl)piperazine |
69628-75-7 | 97% | 1g |
£36.00 | 2025-02-20 | |
Chemenu | CM169097-25g |
1-(1-phenylethyl)piperazine |
69628-75-7 | 95% | 25g |
$296 | 2021-08-05 | |
Enamine | EN300-342306-0.05g |
1-(1-phenylethyl)piperazine |
69628-75-7 | 0.05g |
$19.0 | 2023-09-03 | ||
Enamine | EN300-342306-2.5g |
1-(1-phenylethyl)piperazine |
69628-75-7 | 2.5g |
$48.0 | 2023-09-03 | ||
Enamine | EN300-342306-5.0g |
1-(1-phenylethyl)piperazine |
69628-75-7 | 5.0g |
$91.0 | 2023-02-23 | ||
abcr | AB122559-5 g |
1-(1-Phenylethyl)piperazine, 97%; . |
69628-75-7 | 97% | 5g |
€114.80 | 2023-05-10 | |
Enamine | EN300-342306-0.25g |
1-(1-phenylethyl)piperazine |
69628-75-7 | 0.25g |
$20.0 | 2023-09-03 |
1-(1-Phenylethyl)piperazine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
1-(1-Phenylethyl)piperazineに関する追加情報
Chemical Profile of 1-(1-Phenylethyl)piperazine (CAS No: 69628-75-7)
1-(1-Phenylethyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 69628-75-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its structural and pharmacological properties, which make it a valuable scaffold for the development of novel therapeutic agents. The compound’s molecular structure, featuring a phenyl ring attached to a piperazine backbone, contributes to its unique chemical behavior and potential biological activities.
The< strong>1-(1-Phenylethyl)piperazine molecule exhibits a high degree of flexibility, which allows for diverse interactions with biological targets. This characteristic is particularly advantageous in drug design, where modulating molecular interactions can lead to enhanced efficacy and reduced side effects. Recent studies have highlighted the compound’s potential in modulating neurotransmitter systems, making it a candidate for investigating neurological disorders.
In the context of modern pharmacology, the< strong>1-(1-Phenylethyl)piperazine derivative has been explored for its role in affecting central nervous system (CNS) function. Preclinical research indicates that this compound may interact with serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and motor control. The precise modulation of these pathways holds promise for the development of treatments targeting conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 1-(1-Phenylethyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired product with minimal byproducts. These techniques align with the industry’s push toward greener and more efficient synthetic processes.
One of the most compelling aspects of 1-(1-Phenylethyl)piperazine is its versatility as a pharmacophore. Researchers have demonstrated its utility in designing analogs with tailored properties by modifying substituents on the phenyl ring or the piperazine nitrogen. Such modifications can fine-tune binding affinity, metabolic stability, and pharmacokinetic profiles, which are critical factors in drug development.
The pharmacological profile of 1-(1-Phenylethyl)piperazine has been further elucidated through computational modeling and experimental validation. Molecular docking studies have provided insights into how the compound interacts with target proteins at an atomic level. These findings have been corroborated by in vitro assays, which measure binding affinity and functional effects on receptor activity. Such integrated approaches are essential for understanding the mechanisms of action and predicting potential therapeutic benefits.
In recent years, there has been growing interest in exploring 1-(1-Phenylethyl)piperazine as a component in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could overcome limitations associated with single-agent treatments. Preliminary data suggest that such combinations may enhance therapeutic outcomes while minimizing adverse effects.
The regulatory landscape for compounds like 1-(1-Phenylethyl)piperazine is shaped by guidelines that ensure safety and efficacy before clinical translation. Regulatory agencies require comprehensive preclinical data to support the progression from laboratory research to human trials. This stringent evaluation process ensures that only compounds with robust scientific backing advance to further stages of development.
The future directions for research on 1-(1-Phenylethyl)piperazine include exploring its potential in treating rare neurological disorders and refining delivery systems to optimize bioavailability. Advances in nanotechnology and targeted drug delivery have opened new avenues for enhancing the therapeutic potential of this compound. Additionally, investigating its role in disease models will provide further insights into its biological relevance.
In conclusion, 1-(1-Phenylethyl)piperazine (CAS No: 69628-75-7) represents a promising entity in pharmaceutical research due to its structural versatility and pharmacological properties. Its potential applications span across multiple therapeutic areas, particularly in neurological disorders. As research continues to uncover new insights into its mechanisms of action, this compound is poised to contribute significantly to the development of next-generation therapeutics.
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